Benazeprilat vs. Enalaprilat and Lisinopril: Superior Potency in Displacing Radioligand from Human Plasma ACE
Benazeprilat demonstrates a significantly lower ID50, indicating higher binding affinity for human plasma ACE compared to enalaprilat and lisinopril [1]. This direct head-to-head comparison using radioligand-binding studies confirms benazeprilat's superior potency in this specific in vitro context [1].
| Evidence Dimension | ACE Inhibitor Potency (ID50) |
|---|---|
| Target Compound Data | ID50 rank = 1 (tied with quinaprilat); ID50 value not available (NA) in this table |
| Comparator Or Baseline | Enalaprilat: ID50 rank = 6, ID50 = 1.00 mmol/L x 10⁻⁹; Lisinopril: ID50 rank = 5, ID50 value not available (NA) in this table |
| Quantified Difference | Benazeprilat's potency rank is 1, compared to enalaprilat's rank of 6 and a measured ID50 of 1.00 mmol/L x 10⁻⁹, indicating a significant difference in binding affinity. |
| Conditions | Radioligand-binding studies with the active drug moiety to human plasma ACE; ID50 is the inhibitor concentration required to displace 50% of [¹²⁵I]531A bound to human plasma ACE. |
Why This Matters
Higher binding affinity in this assay is a key factor for selecting a compound with a potentially more potent and sustained pharmacodynamic effect at the molecular target, critical for in vitro mechanistic studies and ex vivo assays where maximal target engagement is required.
- [1] Table 3. (n.d.). In: ACE Inhibitors: Comparative Properties. PMC3012553. National Center for Biotechnology Information. View Source
